molecular formula C12H8Cl2O B6320272 2-(2,3-Dichlorophenyl)phenol CAS No. 666747-22-4

2-(2,3-Dichlorophenyl)phenol

Cat. No.: B6320272
CAS No.: 666747-22-4
M. Wt: 239.09 g/mol
InChI Key: UNXWJFQTZXYSHS-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)phenol is an organic compound that belongs to the class of chlorinated phenols. It is characterized by the presence of two chlorine atoms attached to the phenyl ring, which is further connected to a hydroxyl group. This compound is known for its significant chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dichlorophenyl)phenol can be achieved through several methods. One common approach involves the chlorination of phenol derivatives. For instance, the chlorination of 2-phenylphenol using chlorine gas in the presence of a catalyst such as ferric chloride can yield this compound. The reaction is typically carried out under controlled temperature and pressure conditions to ensure selective chlorination.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and high-yield production. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(2,3-Dichlorophenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the chlorine atoms, yielding phenol or other reduced products.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Phenol and dechlorinated derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(2,3-Dichlorophenyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenyl)phenol involves its interaction with various molecular targets. The compound can disrupt cellular processes by interfering with enzyme activity or membrane integrity. The presence of chlorine atoms enhances its reactivity, allowing it to form covalent bonds with biological molecules, leading to its antimicrobial and antifungal effects.

Comparison with Similar Compounds

  • 2,3-Dichlorophenol
  • 2,4-Dichlorophenol
  • 2,5-Dichlorophenol
  • 2,6-Dichlorophenol
  • 3,4-Dichlorophenol
  • 3,5-Dichlorophenol

Comparison: 2-(2,3-Dichlorophenyl)phenol is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to other dichlorophenols, it may exhibit different antimicrobial properties and reactivity patterns, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-(2,3-dichlorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O/c13-10-6-3-5-9(12(10)14)8-4-1-2-7-11(8)15/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXWJFQTZXYSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=CC=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593607
Record name 2',3'-Dichloro[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

666747-22-4
Record name 2',3'-Dichloro[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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